1-{3-[(Pyrimidin-4-yl)amino]azetidin-1-yl}-2-(thiophen-3-yl)ethan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
1-{3-[(Pyrimidin-4-yl)amino]azetidin-1-yl}-2-(thiophen-3-yl)ethan-1-one, also known as PTE, is a chemical compound that has gained attention in scientific research due to its potential applications in the field of medicine.
Scientific Research Applications
Leukemia Treatment
Imatinib (commercially available as Gleevec) is a potent tyrosine kinase inhibitor used primarily to treat chronic myelogenic leukemia . It specifically targets the inactive Abelson tyrosine kinase domain, forming numerous hydrogen bonds and hydrophobic interactions . Its effectiveness in inhibiting leukemia cell growth makes it a cornerstone in cancer therapy.
FLT3 and CDK Inhibition
A series of derivatives containing Imatinib’s pyridylpyrimidine moiety have been designed and synthesized. These compounds exhibit excellent FLT3 and CDK inhibition, making them promising candidates for targeted kinase inhibitors . Their potential impact on cancer treatment warrants further investigation.
Antiproliferative Activities
Imatinib derivatives have demonstrated antiproliferative activities. Specifically, the incorporation of a pyrimidine-fused heterocycle at position 4 of the pyrazole scaffold significantly enhances FLT3 and CDK inhibition . Researchers are exploring these derivatives for their potential in cancer therapy.
Crystal Structure Studies
The crystal structure of freebase Imatinib, precipitated from a mixture with arginine, reveals an extended conformation. It forms infinite hydrogen-bonded chains through its amide, amine, and pyrimidine groups . Understanding its structural features aids drug design and optimization.
properties
IUPAC Name |
1-[3-(pyrimidin-4-ylamino)azetidin-1-yl]-2-thiophen-3-ylethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N4OS/c18-13(5-10-2-4-19-8-10)17-6-11(7-17)16-12-1-3-14-9-15-12/h1-4,8-9,11H,5-7H2,(H,14,15,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TZCUCBHCPHAVAX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C(=O)CC2=CSC=C2)NC3=NC=NC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N4OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.